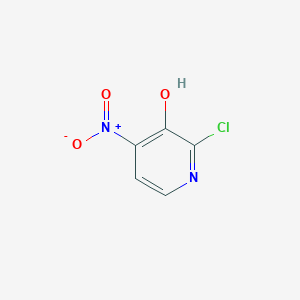

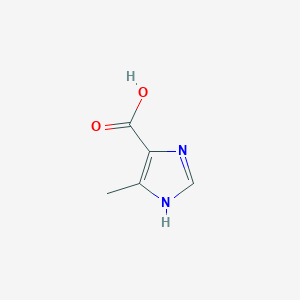

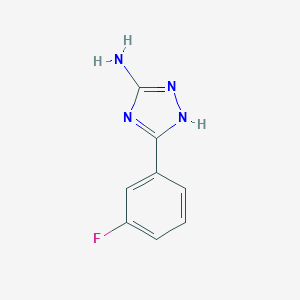

![molecular formula C10H16N4 B175664 [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine CAS No. 158958-53-3](/img/structure/B175664.png)

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine” is a compound that was discovered during a high-throughput screening campaign to discover small molecule leads for the treatment of bone disorders . It has a 2-aminopyrimidine template and targets the Wnt β-catenin cellular messaging system .

Synthesis Analysis

The compound was discovered through hit-to-lead in vitro optimization for target activity and molecular properties . Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.Applications De Recherche Scientifique

Wnt β-catenin Agonism and Bone Formation

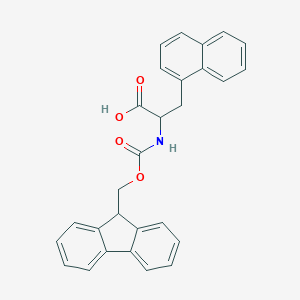

"[1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine" was identified through a high-throughput screening campaign aimed at finding small molecule leads for the treatment of bone disorders. This compound specifically targeted the Wnt β-catenin signaling pathway, showing promising results in increasing trabecular bone formation rate in ovariectomized rats. Its significant pharmacokinetic properties make it a potential candidate for further research and development in bone health applications (Pelletier et al., 2009).

Pharmacokinetics and Metabolism

The disposition of a compound structurally similar to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine" was examined in rats, dogs, and humans. This study provides valuable insights into the absorption, metabolism, and excretion patterns of such compounds, highlighting the significance of understanding the pharmacokinetic profile for developing therapeutics (Sharma et al., 2012).

Anticonvulsant Activity

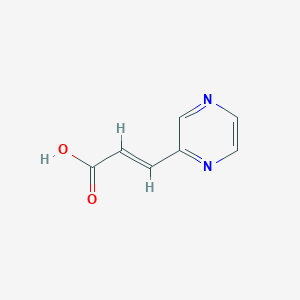

A series of novel Schiff bases of 3-aminomethyl pyridine, structurally related to "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine", were synthesized and screened for anticonvulsant activity. The study highlighted the potential of these compounds in providing seizure protection, offering a path forward in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).

Analytical Separation and Sensitivity Enhancement

Nonaqueous capillary electrophoresis was used for the separation of imatinib mesylate and related substances, including "[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine". This study showcased the effective use of this technique for quality control and the enhancement of analytical sensitivity (Ye et al., 2012).

Propriétés

IUPAC Name |

(1-pyrimidin-2-ylpiperidin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADAPLCYCBLHPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442709 |

Source

|

| Record name | 1-[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine | |

CAS RN |

158958-53-3 |

Source

|

| Record name | 1-(2-Pyrimidinyl)-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158958-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)

![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)